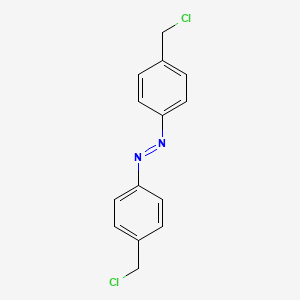
Bis(4-(chloromethyl)phenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-(chloromethyl)phenyl)diazene, also known as (E)-Bis[4-(chloromethyl)phenyl]diazene, is an organic compound with the molecular formula C14H12Cl2N2. This compound belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond. The compound is notable for its unique structure, which includes two chloromethyl groups attached to a diazene core, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(chloromethyl)phenyl)diazene typically involves the reaction of 4-chloromethylbenzene with a diazotizing agent. One common method includes the use of sodium nitrite and hydrochloric acid to generate the diazonium salt, which then reacts with another molecule of 4-chloromethylbenzene under controlled conditions to form the desired diazene compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization reactions followed by purification processes such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Bis(4-(chloromethyl)phenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene group to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl groups under basic or neutral conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(4-(chloromethyl)phenyl)diazene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(4-(chloromethyl)phenyl)diazene involves its ability to undergo various chemical transformations, which can interact with biological molecules. The compound’s chloromethyl groups are reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Bis(4-(bromomethyl)phenyl)diazene: Similar structure but with bromine atoms instead of chlorine.
Bis(4-(methyl)phenyl)diazene: Lacks the chloromethyl groups, making it less reactive in certain substitution reactions.
Uniqueness: Bis(4-(chloromethyl)phenyl)diazene is unique due to its chloromethyl groups, which provide additional reactivity and versatility in chemical reactions compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
37797-32-3 |
|---|---|
Molecular Formula |
C14H12Cl2N2 |
Molecular Weight |
279.2 g/mol |
IUPAC Name |
bis[4-(chloromethyl)phenyl]diazene |
InChI |
InChI=1S/C14H12Cl2N2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-8H,9-10H2 |
InChI Key |
PPJWGGJENAIQSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCl)N=NC2=CC=C(C=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















